molecular formula C12H19ClN4O B2593501 2-Chloro-N-(2-propan-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)propanamide CAS No. 2411270-35-2

2-Chloro-N-(2-propan-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)propanamide

Cat. No. B2593501
M. Wt: 270.76
InChI Key: UCDKCBKCIBOGIU-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains functional groups such as amide and triazole. The presence of these functional groups could potentially give this compound interesting chemical and biological properties .


Physical And Chemical Properties Analysis

Physical and chemical properties such as solubility, melting point, boiling point, etc., are typically determined through experimental testing . Without specific data on this compound, I can’t provide an analysis of its physical and chemical properties.

Safety And Hazards

The safety and hazards associated with a compound are usually determined through toxicological studies. These studies look at the effects of the compound on living organisms and can help identify any potential risks or hazards .

Future Directions

The future directions for a compound like this could involve further studies to better understand its properties and potential applications. This could include more detailed synthesis and characterization studies, as well as testing for potential biological activity .

properties

IUPAC Name

2-chloro-N-(2-propan-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19ClN4O/c1-7(2)11-15-10-5-4-9(6-17(10)16-11)14-12(18)8(3)13/h7-9H,4-6H2,1-3H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCDKCBKCIBOGIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN2CC(CCC2=N1)NC(=O)C(C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-(2-propan-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)propanamide

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